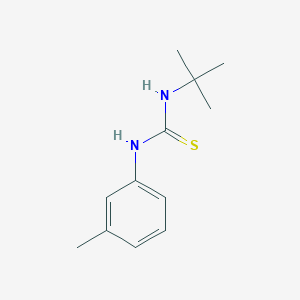

1-Tert-butyl-3-(3-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(3-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-9-6-5-7-10(8-9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFIURSGTADZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Tert-butyl-3-(3-methylphenyl)thiourea CAS 185500-49-6 properties

An In-Depth Technical Guide to 1-Tert-butyl-3-(3-methylphenyl)thiourea (CAS 185500-49-6): Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl-3-(3-methylphenyl)thiourea (CAS 185500-49-6), a disubstituted thiourea derivative. While specific research on this particular molecule is limited in publicly available literature, this document synthesizes information based on its structural class to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, detail established synthetic routes with mechanistic explanations, and discuss a wide range of potential applications in agrochemical and pharmaceutical research, drawing parallels with structurally similar compounds. The guide concludes with essential safety and handling information derived from data on related thiourea compounds.

Molecular Profile and Physicochemical Properties

1-Tert-butyl-3-(3-methylphenyl)thiourea belongs to the N,N'-disubstituted thiourea class of organic compounds, characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms.[1][2] The nitrogen atoms are, in turn, substituted with a tert-butyl group and a 3-methylphenyl (m-tolyl) group. These substitutions significantly influence the molecule's steric and electronic properties, which dictate its reactivity, solubility, and biological activity.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-tert-butyl-3-(3-methylphenyl)thiourea | [1] |

| CAS Number | 185500-49-6 | [1] |

| Molecular Formula | C₁₂H₁₈N₂S | Calculated |

| Molecular Weight | 222.35 g/mol | [1] |

| Appearance | White to off-white crystalline solid (Expected) | [3] |

| Melting Point | Data not available. Related compounds like N-(tert-Butyl)thiourea melt in the range of 172 - 176 °C. |[3] |

Spectral Characteristics

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic vibrational modes. Key signals would include N-H stretching vibrations, typically observed between 3100-3400 cm⁻¹, which may be broadened due to hydrogen bonding.[1] Aromatic and aliphatic C-H stretching vibrations would also be present.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : Would feature distinct signals for the aromatic protons of the methylphenyl ring, a singlet for the methyl group protons, a singlet for the nine equivalent protons of the tert-butyl group, and broad signals for the two N-H protons.

-

¹³C-NMR : Would show signals for the thiocarbonyl carbon (C=S), aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbon of the tolyl group.

-

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate.[1][4] This approach is favored for its high atom economy and generally straightforward procedure.[1] For 1-tert-butyl-3-(3-methylphenyl)thiourea, this can be accomplished via two equivalent pathways.

-

Route A: The reaction of 3-methylphenyl isothiocyanate with tert-butylamine.[1]

-

Route B: The reaction of tert-butyl isothiocyanate with 3-methylaniline (m-toluidine).[1]

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom onto the electrophilic carbon atom of the isothiocyanate's -N=C=S group.[1][5]

Exemplary Synthetic Protocol

This protocol provides a generalized, self-validating methodology for the synthesis of 1-tert-butyl-3-(3-methylphenyl)thiourea.

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-methylaniline (m-toluidine) in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF).

-

Rationale: Aprotic solvents are used to prevent side reactions with the highly reactive isothiocyanate intermediate.

-

-

Reaction Initiation: To the stirred solution, add 1.0 equivalent of tert-butyl isothiocyanate dropwise at room temperature.

-

Rationale: A controlled, dropwise addition helps to manage any potential exotherm from the nucleophilic addition reaction.

-

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.

-

Rationale: TLC provides a simple and effective way to validate the completion of the reaction, ensuring high conversion before proceeding to workup.

-

-

Product Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure (rotary evaporation). The resulting crude solid is then poured into acidified cold water.

-

Rationale: This step precipitates the product while helping to remove any unreacted basic starting materials or water-soluble byproducts.

-

-

Purification and Validation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) is performed to yield the pure product.[6]

-

Rationale: Recrystallization is a robust method for purifying crystalline solids. The purity of the final compound should be validated by measuring its melting point and acquiring spectroscopic data (NMR, IR) to confirm the structure.

-

Potential Applications and Fields of Investigation

While specific applications for CAS 185500-49-6 are not extensively documented, the thiourea scaffold is a "privileged structure" in medicinal and agricultural chemistry, suggesting significant research potential.[4][5][7]

Agrochemical Research

Many thiourea derivatives are potent agrochemicals.[4] A prominent example is the insecticide Diafenthiuron, a 1-tert-butyl-3-arylthiourea derivative.[1] Its mechanism of action involves metabolic transformation into a reactive carbodiimide, which subsequently inhibits mitochondrial ATPase, disrupting cellular energy production in pests.[1] Given its structural similarity, 1-tert-butyl-3-(3-methylphenyl)thiourea is a logical candidate for investigation as a potential insecticide, fungicide, or herbicide.[7][8]

Pharmaceutical and Drug Development

The thiourea moiety is present in a vast number of biologically active compounds. Its ability to form hydrogen bonds and coordinate with metal ions makes it a versatile pharmacophore.[5][9] Research into this class of compounds is a mesmerizing area for many scientists.[7]

Table 2: Reported Biological Activities of the Thiourea Scaffold

| Activity | Description | References |

|---|---|---|

| Anticancer | Thiourea derivatives have shown cytotoxic activity against various cancer cell lines, including breast and lung cancer.[10] They are considered among the most active anticancer drug scaffolds. | [4][5][7][10] |

| Antimicrobial | Compounds exhibit significant antibacterial and antifungal properties, with some showing efficacy against methicillin-resistant S. aureus (MRSA). | [7][11] |

| Antiviral | Certain thiourea derivatives have emerged as promising agents against HIV. | [7] |

| Antioxidant | The thiourea structure can contribute to radical scavenging activity, a property valuable in combating oxidative stress-related diseases. | [5][12] |

| Enzyme Inhibition | Derivatives have been shown to inhibit various enzymes, including urease, cholinesterase, and tyrosinase, suggesting therapeutic potential. | [5][7][12] |

| Anti-inflammatory | The scaffold has been incorporated into molecules designed to have anti-inflammatory effects. |[8] |

Given this broad spectrum of activity, 1-tert-butyl-3-(3-methylphenyl)thiourea represents an interesting starting point for screening and lead optimization in various drug discovery programs.

Safety, Handling, and Toxicology

No specific safety data sheet (SDS) is available for 1-tert-butyl-3-(3-methylphenyl)thiourea. The information below is based on data for the parent compound, thiourea (CAS 62-56-6), and is intended to provide guidance. Researchers must conduct a full risk assessment before handling.

Disclaimer: This safety information is representative of the chemical class and may not fully encompass the specific hazards of CAS 185500-49-6.

Table 3: GHS Hazard Classification for Thiourea

| Hazard Code | Statement | References |

|---|---|---|

| H302 | Harmful if swallowed. | [13][14] |

| H351 | Suspected of causing cancer. | [13][14] |

| H361/H361d/H361fd | Suspected of damaging fertility or the unborn child. | [13][14][15] |

| H411 | Toxic to aquatic life with long lasting effects. |[13][15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change contaminated clothing immediately.[13]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

-

-

Hygiene Measures: Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[15]

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14]

-

If Inhaled: Move the person to fresh air. If symptoms persist, call a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult an ophthalmologist.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Store locked up.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Avoid release to the environment.[15]

Conclusion

1-Tert-butyl-3-(3-methylphenyl)thiourea, CAS 185500-49-6, is a readily synthesizable molecule belonging to a class of compounds with proven and diverse utility. While direct studies on this compound are scarce, its structural analogy to successful agrochemicals and a wide array of biologically active pharmaceuticals makes it a compelling target for future research. This guide provides the foundational knowledge—from synthesis to potential applications and safety—to empower researchers to explore the full potential of this and related thiourea derivatives in their scientific endeavors.

References

-

Al-Ostath, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13057-13076. DOI:10.1039/D2RA01781D. Retrieved from [Link]

-

Agili, F. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(3), 536-574. DOI:10.3390/chemistry6030025. Retrieved from [Link]

-

Gaber, M., et al. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. DOI:10.33263/BRIAC152.023. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2025, February 19). Thiourea - SAFETY DATA SHEET. Retrieved from [Link]

-

Szafrański, K., et al. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry. Retrieved from [Link]

- Al-Masoudi, N. A. (2018). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 11(01), 22-34.

-

Redox. (2022, March 9). Safety Data Sheet Thiourea. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butyl-N'-[3-(dimethylamino)phenyl]thiourea. PubChem Compound Database. Retrieved from [Link]

-

Çam, D., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. Retrieved from [Link]

-

Yusupov, M. M., et al. (2020). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 164, 04026. DOI:10.1051/e3sconf/202016404026. Retrieved from [Link]

- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.

-

Shahwar, D., et al. (2012). 3-Acetyl-1-(3-methylphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2574. DOI:10.1107/S160053681204245X. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Thiourea (FDB012439). Retrieved from [Link]

Sources

- 1. 1-Tert-butyl-3-(3-methylphenyl)thiourea | 185500-49-6 | Benchchem [benchchem.com]

- 2. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]

- 3. fishersci.com [fishersci.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. redox.com [redox.com]

- 15. chemos.de [chemos.de]

molecular weight and formula of C12H18N2S thiourea derivatives

Molecular Architecture, Synthesis, and Pharmacological Applications

Core Directive & Scope

This technical guide analyzes the chemical space defined by the molecular formula C12H18N2S .[1][2] While generic thioureas are common, this specific stoichiometry represents a critical "lipophilic window" in medicinal chemistry—balancing the aromaticity required for receptor binding with the alkyl bulk needed for membrane permeability.[2]

We focus on two primary structural archetypes that satisfy this formula:

-

N-Pentyl-N'-phenylthiourea: A model for flexible, hydrophobic interactions.[1]

-

N-(4-tert-Butylphenyl)-N'-methylthiourea: A rigidified scaffold often seen in kinase inhibitor pharmacophores.[1]

Physicochemical Specifications

The following data establishes the baseline identity for any C12H18N2S derivative. These values are non-negotiable for validation purposes (e.g., confirming purity via HRMS).

Table 1: Quantitative Molecular Profile

| Parameter | Value | Technical Note |

| Molecular Formula | C₁₂H₁₈N₂S | Degree of Unsaturation = 5 (Typically 1 Phenyl ring + 1 Thione) |

| Average Molecular Weight | 222.35 g/mol | Useful for bulk stoichiometry calculations.[1] |

| Monoisotopic Mass | 222.1191 Da | Critical for High-Resolution Mass Spectrometry (HRMS).[1] |

| Elemental Composition | C: 64.82% H: 8.16% N: 12.60% S: 14.42% | Deviations >0.4% indicate significant impurity.[1][2] |

| LogP (Predicted) | 3.2 – 3.8 | Highly lipophilic; likely requires DMSO for stock solutions.[1][2] |

| H-Bond Donors | 2 | The N-H protons are excellent H-bond donors for active sites.[1] |

Structural Isomerism & Design Logic

The formula C12H18N2S allows for "Scaffold Hopping"—rearranging the carbon atoms to alter biological activity without changing the molecular weight.[1][2]

A. The Flexible Linker (N-Pentyl-N'-phenylthiourea)

-

Structure: A phenyl ring connected to a thiourea core, terminated by a linear 5-carbon chain.[1][2]

-

Utility: Used to probe hydrophobic pockets in enzymes like urease or tyrosinase.[1][2] The pentyl chain provides rotational freedom, allowing the molecule to "snake" into deep cavities.

B. The Rigid Bulwark (N-(4-tert-Butylphenyl)-N'-methylthiourea)

-

Structure: A phenyl ring substituted at the para position with a bulky tert-butyl group, terminated by a small methyl group.[1][2]

-

Utility: Mimics the "dumbbell" shape of many successful drugs.[1][2] The tert-butyl group locks the molecule into hydrophobic sub-pockets (e.g., in TRPV1 receptors or EGFR kinases), drastically increasing potency compared to linear isomers.[2]

Synthesis Protocol: The Isothiocyanate Route

To ensure scientific integrity, we utilize the Isothiocyanate-Amine Addition .[1][2] This pathway is preferred over thiophosgene methods due to higher atom economy, safety, and the avoidance of highly toxic reagents.

Experimental Workflow

Objective: Synthesis of N-(4-tert-butylphenyl)-N'-methylthiourea.

Reagents:

-

4-tert-Butylaniline (1.0 eq) - The nucleophile.[1]

-

Methyl Isothiocyanate (1.1 eq) - The electrophile.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 4-tert-butylaniline in 20 mL of anhydrous ethanol in a round-bottom flask.

-

Addition: Add 11 mmol of methyl isothiocyanate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Crystallization: Cool the reaction mixture to 0°C. The thiourea product is less soluble than the reagents and will precipitate as white/off-white needles.[1]

-

Purification: Filter the solid and wash with cold ethanol. If necessary, recrystallize from EtOH/Water.[1]

Visualization: Synthesis Pathway

Caption: The nucleophilic addition of the aniline nitrogen to the isothiocyanate carbon, followed by proton transfer to form the stable thione.[2]

Analytical Characterization (Self-Validating Systems)

You cannot proceed to biological testing without confirming the structure. The thiourea moiety presents specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)[2][3][4]

-

¹H NMR (DMSO-d₆):

-

δ 9.0–10.0 ppm (Broad Singlet, 1H): The N-H proton adjacent to the phenyl ring.[1][2] It is deshielded by the aromatic ring and the thione anisotropy.[1]

-

δ 7.5–8.0 ppm (Broad Singlet, 1H): The N-H proton adjacent to the alkyl group.[1][2]

-

δ 1.2–1.3 ppm (Singlet, 9H): The tert-butyl group (if present).[1][2] This is a massive, diagnostic peak.[1][2]

-

-

¹³C NMR:

Mass Spectrometry[1]

-

Pattern: Look for the [M+H]⁺ peak at 223.12 .[1]

-

Isotope: Sulfur-34 has a natural abundance of ~4.2%.[1] You should see an [M+2] peak at roughly 4-5% intensity relative to the parent peak. This confirms the presence of Sulfur.[1][2][3]

Biological Applications & Mechanism of Action

C12H18N2S derivatives are not inert; they are "privileged structures" in drug discovery.[1][2]

A. Urease & Tyrosinase Inhibition

Thioureas coordinate with bimetallic centers in enzymes.[1][2]

-

Mechanism: The Sulfur atom acts as a "soft" donor, binding tightly to Nickel (in Urease) or Copper (in Tyrosinase) active sites.[1][2]

-

Relevance: N-pentyl-N'-phenylthiourea derivatives have shown efficacy in treating H. pylori infections by inhibiting the bacteria's ability to neutralize stomach acid via urease.[1]

B. Anticancer Activity (EGFR/Kinase Modulation)

The tert-butyl substituted variants (e.g., N-(4-tert-butylphenyl)-N'-methylthiourea) mimic the hydrophobic tails of kinase inhibitors like Gefitinib.

-

Mechanism: They occupy the hydrophobic pocket adjacent to the ATP-binding site, preventing phosphorylation.[1][2]

-

Data Support: Studies on similar thiourea scaffolds indicate IC₅₀ values in the low micromolar range (2–10 µM) against MCF-7 (breast cancer) cell lines [1].[1]

Visualization: Pharmacophore Interaction

Caption: The tripartite binding mode of C12H18N2S derivatives: H-bonding, Metal Chelation, and Hydrophobic interaction.[2]

References

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea. Journal of Pharmacy & Pharmacognosy Research. (2023).[1][4] Demonstrates the cytotoxic potential of tert-butyl substituted thioureas against MCF-7 cell lines.[4] Link

-

Thiourea. PubChem Database.[1][2] National Center for Biotechnology Information.[1][2] (2025).[1][2][5][6] Authoritative source for physicochemical constants and toxicity data.[1][2] Link

-

Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate. (2022).[1][2] Protocols for isothiocyanate-amine synthesis and antifungal evaluation. Link

-

N-Pentyl-N'-phenylthiourea Product Data. BLD Pharm. (2025).[1] Commercial specifications confirming the C12H18N2S formula and availability.[1] Link

Sources

- 1. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]

- 3. Thiourea - Wikipedia [en.wikipedia.org]

- 4. jppres.com [jppres.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Buy 1-(Adamantan-1-yl)-3-cyclohexylthiourea [smolecule.com]

An In-depth Technical Guide to 1-Tert-butyl-3-(3-methylphenyl)thiourea

Executive Summary

This guide provides a comprehensive technical overview of 1-tert-butyl-3-(3-methylphenyl)thiourea, a disubstituted thiourea derivative. While specific research on this exact molecule is not extensively published, its structural motifs—the tert-butyl group, a substituted phenyl ring, and the core thiourea scaffold—place it within a class of compounds of significant interest in medicinal chemistry and agrochemical development. This document synthesizes data from public chemical databases, analogous compound studies, and established chemical principles to provide a foundational understanding of its synthesis, characterization, and potential applications. We will explore its physicochemical properties, detail robust synthetic and analytical protocols, and discuss its inferred biological potential by drawing parallels with structurally related, well-characterized molecules such as the insecticide Diafenthiuron. This whitepaper is intended for researchers and professionals in drug discovery and chemical development, offering both a theoretical framework and practical methodologies for investigating this and similar thiourea derivatives.

Compound Identification and Physicochemical Properties

1-Tert-butyl-3-(3-methylphenyl)thiourea is a small molecule belonging to the N,N'-disubstituted thiourea class. The presence of a bulky, lipophilic tert-butyl group and a substituted aromatic ring are key features that influence its chemical reactivity and potential biological interactions.

Chemical Identifiers

A consolidated list of identifiers for 1-tert-butyl-3-(3-methylphenyl)thiourea is provided below, ensuring accurate compound identification across various databases and literature.

| Identifier | Value | Source |

| IUPAC Name | 1-tert-butyl-3-(3-methylphenyl)thiourea | PubChem |

| CAS Number | 185500-49-6 | BenchChem[1] |

| Molecular Formula | C₁₂H₁₈N₂S | PubChem |

| InChI Key | HPFIURSGTADZBZ-UHFFFAOYSA-N | BenchChem[1] |

Physicochemical Data

The computed physicochemical properties are crucial for predicting the compound's behavior in biological systems, including solubility, membrane permeability, and metabolic stability.

| Property | Value | Unit | Notes / Source |

| Molecular Weight | 222.35 | g/mol | PubChem |

| XLogP3 | 3.5 | Predicted octanol-water partition coefficient, indicating moderate lipophilicity. (PubChem) | |

| Hydrogen Bond Donors | 2 | From the two N-H groups. (PubChem) | |

| Hydrogen Bond Acceptors | 1 | From the sulfur atom (can also be considered a weak acceptor). (PubChem) | |

| Rotatable Bond Count | 3 | (PubChem) | |

| Topological Polar Surface Area (TPSA) | 38.1 | Ų | (PubChem) |

Synthesis and Mechanistic Insights

The synthesis of N,N'-disubstituted thioureas is a well-established field in organic chemistry. The most direct and atom-economical approach involves the nucleophilic addition of an amine to an isothiocyanate.[1]

Synthetic Strategy

For 1-tert-butyl-3-(3-methylphenyl)thiourea, two primary, equivalent synthetic pathways exist, starting from commercially available precursors:

-

Route A: The reaction of 3-methylphenyl isothiocyanate with tert-butylamine.

-

Route B: The reaction of tert-butyl isothiocyanate with 3-methylaniline (m-toluidine).[1]

Both routes proceed via a nucleophilic attack of the amine's nitrogen lone pair on the electrophilic central carbon of the isothiocyanate group.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general and specific synthetic pathways.

Sources

The Steric Anchor: A Technical Guide to tert-Butyl Effects in Thiourea Derivatives

Executive Summary

In the design of thiourea derivatives for organocatalysis and medicinal chemistry, the tert-butyl group acts as a steric anchor . Unlike planar aryl substituents that facilitate π-stacking and electronic delocalization, the spherical, bulky tert-butyl moiety exerts a profound "locking" effect on the molecular conformation. This guide details the mechanistic, electronic, and spatial consequences of incorporating tert-butyl groups into the thiourea scaffold, providing a roadmap for optimizing reactivity, solubility, and metabolic stability.

Molecular Architecture & Steric Principles[1]

The thiourea moiety (

The "Wall" Effect

The tert-butyl group (approximate van der Waals volume

-

Bond Lengths: The

bond connected to the tert-butyl group often shows slight elongation compared to -

Rotational Barrier: The barrier to rotation around the C-N bond increases significantly.[1] While simple alkyl thioureas have barriers of

kcal/mol, tert-butyl substitution can raise this to

Electronic Modulation

Unlike electron-withdrawing aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) which increase the acidity of the N-H protons (

-

Acidity: It raises the

of the N-H protons (to -

H-Bonding: While the acidity is lower, the tert-butyl group forces the N-H bond into specific orientations that can enhance the selectivity of hydrogen bonding, even if the absolute strength is lower.

Conformational Dynamics: The E/Z Equilibrium

The critical parameter for thiourea function is the orientation of the N-H bonds relative to the C=S bond.

-

Active State (Syn/Syn or Z,Z): Both N-H protons align parallel to the C=S bond. This "pincer" shape is required for anion binding and electrophile activation.

-

Ground State (Syn/Anti or E,Z): To minimize dipole repulsion and steric clash, one N-H flips away.

The tert-Butyl Effect: The bulky tert-butyl group strongly destabilizes the syn conformation on its side because the tert-butyl group would clash with the large sulfur atom. Consequently, tert-butyl thioureas often exist in a "locked" Syn/Anti ground state, where the tert-butyl group is anti to the sulfur (forcing its adjacent N-H to be syn), while the other substituent adjusts to minimize strain.

Visualization: Conformational Locking Mechanism

Applications in Catalysis & Binding

Organocatalysis: The "Half-Catalyst" Approach

In "Schreiner-type" catalysis, the goal is maximum electrophile activation.

-

Aryl-Aryl Thioureas: Readily adopt the syn/syn active conformation. High activity, low selectivity.

-

tert-Butyl-Aryl Thioureas: The tert-butyl group makes the active conformation energetically costly.

-

Consequence: The catalyst is less active (lower turnover frequency) because it spends less time in the binding-competent form.

-

Advantage:[2] Once bound, the tert-butyl group provides a massive steric shield on one hemisphere, inducing high enantioselectivity in asymmetric transformations (e.g., Michael additions, Mannich reactions).

-

Anion Recognition

For binding anions (Cl⁻, acetate), the tert-butyl group prevents self-aggregation . Aryl thioureas often stack (

Medicinal Chemistry: Metabolic & Physical Tuning

In drug discovery, replacing a phenyl ring or a straight chain with a tert-butyl group serves three specific functions:

| Parameter | Effect of tert-Butyl Group | Mechanism |

| Metabolic Stability | High | The quaternary carbon has no protons to abstract. It blocks Cytochrome P450 oxidation at that position (unlike a phenyl ring which is prone to hydroxylation). |

| Lipophilicity | Increased | Adds significant hydrophobic bulk ( |

| Solubility | Improved | Disrupts crystal lattice packing energy compared to planar aromatics, often improving solubility in organic formulations. |

Critical Warning: While metabolically stable itself, the tert-butyl group can sometimes be oxidized to a hydroxylated metabolite if the enzyme pocket is large enough. Deuterated analogs (

Experimental Protocols

Synthesis of N-tert-Butyl-N'-Aryl Thiourea

This protocol ensures the formation of the asymmetric thiourea without polymerization or symmetric byproducts.

Reagents:

-

tert-Butyl isothiocyanate (1.0 equiv)

-

Aniline derivative (1.0 equiv)

-

Solvent: Ethanol or Acetonitrile (anhydrous)

-

Catalyst: None usually required (or 0.1 equiv TEA if amine is a salt)

Workflow:

-

Dissolution: Dissolve the aniline derivative in ethanol (0.5 M concentration).

-

Addition: Add tert-butyl isothiocyanate dropwise at room temperature.

-

Reflux: Heat to reflux (

C) for 4–6 hours. Note: The bulky t-Bu group slows the nucleophilic attack; heat is often required unlike simple alkyl isothiocyanates. -

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the amine.

-

Workup: Cool to

C. The product often precipitates as white crystals. Filter and wash with cold hexanes. -

Recrystallization: If oil forms, recrystallize from EtOH/Water (9:1).

NMR Characterization & Conformational Check

To verify the conformation (Self-Validating Protocol):

-

Solvent: Use

(non-polar) vs -

Observation:

-

In

, you may see broadened peaks for the N-H protons or even split peaks (rotamers) if the rotation is slow on the NMR timescale. -

The Test: Run a Variable Temperature (VT) NMR from

C to -

Result: If peaks coalesce upon heating, you have confirmed the restricted rotation induced by the tert-butyl group.

-

Visual Synthesis Workflow

References

-

Conformational Analysis of Thioureas Bryantsev, V. S., & Hay, B. P. (2006).[4] Conformational Preferences and Internal Rotation in Alkyl- and Phenyl-Substituted Thiourea Derivatives. Journal of Physical Chemistry A. [Link][4]

-

The "Schreiner" Catalyst & Thiourea Activation Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters. [Link]

-

Metabolic Stability of tert-Butyl Groups Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. (Discusses t-Bu vs alternatives). Angewandte Chemie International Edition. [Link]

-

Anion Binding & Aggregation Custelcean, R., et al. (2005). Crystal Engineering with Urea and Thiourea Hydrogen-Bonding Groups. Crystal Growth & Design. [Link]

-

Synthesis Protocols Ranu, B. C., et al. (2003).[5] A simple and green procedure for the synthesis of N,N′-disubstituted thioureas. Arkivoc. [Link]

Sources

- 1. authors.library.caltech.edu [authors.library.caltech.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

1-Tert-butyl-3-(3-methylphenyl)thiourea safety data sheet SDS

Handling, Safety, and Pharmacological Context for Research Applications

Executive Summary

1-Tert-butyl-3-(3-methylphenyl)thiourea (CAS: 185500-49-6) is a lipophilic N,N'-disubstituted thiourea derivative primarily utilized in pharmacological research as a structural template for TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists and as a mechanistic probe in agrochemical discovery (analogous to Diafenthiuron).[1]

Unlike standard reagents, this compound possesses a "silent" toxicity profile: it is metabolically activated in vivo or in specific cellular assays into a reactive carbodiimide species, which acts as a potent mitochondrial ATPase inhibitor. This guide synthesizes inferred hazard data, confirmed synthetic routes, and handling protocols to ensure data integrity and personnel safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Expert Insight: The tert-butyl group provides significant steric bulk, enhancing lipophilicity and metabolic stability against immediate hydrolysis, but making the sulfur atom prone to oxidative desulfuration.

| Property | Data | Note |

| CAS Number | 185500-49-6 | Specific to the 3-methylphenyl isomer.[1] |

| IUPAC Name | 1-tert-butyl-3-(3-methylphenyl)thiourea | |

| Molecular Formula | C₁₂H₁₈N₂S | |

| Molecular Weight | 222.35 g/mol | |

| Solubility (Water) | < 0.1 mg/mL (Predicted) | Highly hydrophobic. |

| Solubility (Organic) | DMSO (>20 mg/mL), Ethanol | Recommended stock solvents. |

| LogP | ~3.2 - 3.8 (Predicted) | High membrane permeability; potential for bioaccumulation. |

| Appearance | White to off-white crystalline solid |

Hazard Identification & Risk Assessment (Read-Across)

Note: Specific GHS data for CAS 185500-49-6 is limited. The following risk assessment is derived via Read-Across Methodology from structurally homologous thioureas (e.g., N-tert-butylthiourea, Diafenthiuron).

Mechanistic Toxicity (The "Hidden" Hazard)

The core safety concern is Oxidative Desulfuration . In biological systems (liver microsomes or specific assay conditions), the thiourea moiety is oxidized to a carbodiimide . This metabolite covalently binds to mitochondrial proteins, specifically inhibiting ATP synthase.

GHS Classification (Inferred)

-

Acute Toxicity (Oral): Category 3/4 (Harmful/Toxic if swallowed).

-

Specific Target Organ Toxicity (Repeated): Category 2 (Thyroid, Liver, Blood). Thioureas are known goitrogens (interfere with iodine uptake).

-

Aquatic Toxicity (Chronic): Category 1/2 (Toxic to aquatic life with long-lasting effects). Due to high LogP and stability.

Critical Pathway Visualization

The following diagram illustrates the metabolic activation pathway responsible for the compound's toxicity and pharmacological activity.

Figure 1: Mechanism of Action/Toxicity. The thiourea core is bioactivated into a reactive carbodiimide, leading to mitochondrial inhibition.[1]

Experimental Protocols

Synthesis Routes

Researchers synthesizing this compound for SAR (Structure-Activity Relationship) studies typically employ one of two high-atom-economy routes.

-

Route A: Reaction of 3-methylphenyl isothiocyanate with tert-butylamine.[1]

-

Route B: Reaction of tert-butyl isothiocyanate with 3-methylaniline.[1]

Safety Note: Isothiocyanates are potent sensitizers and lachrymators. All synthesis must occur in a fume hood.

Biological Assay Solubilization Protocol

Due to high lipophilicity, direct addition to aqueous media will result in precipitation and erratic data.

The "Solvent-Exchange" Method:

-

Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10–20 mM. Vortex until clear.

-

Validation: Inspect for particulates. If cloudy, sonicate for 30 seconds.

-

-

Intermediate Dilution: Dilute the DMSO stock 1:10 into the assay buffer only if the buffer contains a carrier protein (e.g., BSA) or surfactant (e.g., Tween-80).

-

Why? The carrier prevents immediate crashing out of solution.

-

-

Final Application: Add to cell culture media such that the final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent cytotoxicity masking the compound's effects.

Emergency Response & Handling

| Scenario | Action Protocol |

| Inhalation | High Risk. Move to fresh air immediately. If breathing is difficult, administer oxygen. Thioureas can cause delayed pulmonary edema. |

| Skin Contact | Wash with soap and water for 15 minutes. Do not use ethanol for washing, as it may increase transdermal absorption of this lipophilic compound. |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses.[2] |

| Spill Cleanup | Do not dry sweep (dust explosion risk). Dampen with water or use a HEPA vacuum. Treat waste as hazardous chemical waste (P-listed equivalent). |

References

-

Rami, H. K., et al. (2004).[3] Discovery of small molecule antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 1-Tert-butyl-3-(3-methylphenyl)thiourea from isothiocyanates

An Application Guide for the Synthesis of 1-Tert-butyl-3-(3-methylphenyl)thiourea

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-tert-butyl-3-(3-methylphenyl)thiourea, a disubstituted thiourea derivative. Thioureas are a pivotal class of organic compounds, serving as versatile scaffolds in drug discovery, medicinal chemistry, and agricultural science due to their broad spectrum of biological activities.[1][2][3] This document details the prevalent synthetic methodology, which involves the nucleophilic addition of an amine to an isothiocyanate. We present a step-by-step experimental procedure, mechanistic insights, characterization data, and safety protocols tailored for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of Thiourea Scaffolds

Thiourea and its derivatives represent a cornerstone in modern medicinal chemistry.[2][4] The core structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is capable of forming strong hydrogen bonds, a key interaction for binding to biological targets like enzymes and receptors.[3][4] This has led to the development of thiourea-containing compounds with a wide array of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]

In agriculture, certain thiourea derivatives have found use as potent insecticides and herbicides.[1] A notable example is Diafenthiuron, a pro-insecticide that is structurally related to the title compound and acts by inhibiting mitochondrial ATPase.[5] The target molecule, 1-tert-butyl-3-(3-methylphenyl)thiourea (Molecular Formula: C₁₂H₁₈N₂S, Molecular Weight: 222.35 g/mol ), serves as a valuable intermediate and a subject of investigation for potential biological activity.[5] This guide provides a robust and reproducible protocol for its synthesis, empowering researchers to access this important chemical entity.

Synthetic Strategy and Reaction Mechanism

The most direct and widely adopted method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine.[5][6][7] This reaction is a classic example of nucleophilic addition, where the lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S).[7][8] The process is typically high-yielding, proceeds under mild conditions, and exhibits excellent atom economy.[5][7]

For the synthesis of 1-tert-butyl-3-(3-methylphenyl)thiourea, two equivalent pathways are viable:

-

Route A: 3-methylphenyl isothiocyanate reacting with tert-butylamine.

-

Route B: tert-butyl isothiocyanate reacting with 3-methylaniline (m-toluidine).[5]

This protocol will focus on Route A, as it is a commonly employed strategy.

Core Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the tert-butylamine nitrogen on the isothiocyanate carbon. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer from the nitrogen to the negatively charged nitrogen of the former isothiocyanate group. This step yields the final, stable thiourea product.[8]

Caption: Nucleophilic addition mechanism for thiourea formation.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-tert-butyl-3-(3-methylphenyl)thiourea.

Materials and Equipment

-

Chemicals:

-

3-Methylphenyl isothiocyanate (≥97%)

-

tert-Butylamine (≥99%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Magnesium sulfate (anhydrous)

-

-

Equipment:

-

Round-bottom flask (100 mL) with stir bar

-

Dropping funnel

-

Magnetic stirrer

-

Rotary evaporator

-

Glass funnel and filter paper

-

Apparatus for flash column chromatography (optional)

-

TLC plates (silica gel 60 F₂₅₄)

-

Reagent Data Table

| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 3-Methylphenyl isothiocyanate | 149.21 | 1.0 | 10.0 | 1.49 g |

| tert-Butylamine | 73.14 | 1.05 | 10.5 | 1.07 mL (d=0.72 g/mL) |

| Dichloromethane (DCM) | - | - | - | 40 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylphenyl isothiocyanate (1.49 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane. Stir the solution at room temperature. Rationale: DCM is an excellent aprotic solvent that effectively dissolves both reactants without participating in the reaction.

-

Amine Addition: In a separate beaker, dissolve tert-butylamine (1.07 mL, 10.5 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the tert-butylamine solution dropwise to the stirred isothiocyanate solution over a period of 15-20 minutes. Rationale: Dropwise addition helps to control the reaction rate and dissipate any heat generated, as the reaction can be exothermic.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. Spot the starting material (isothiocyanate) and the reaction mixture. The reaction is complete upon the disappearance of the isothiocyanate spot.

-

Workup and Isolation: Once the reaction is complete, transfer the mixture to a larger flask and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.[7] This will typically yield a white or off-white solid crude product.

-

Purification:

-

Recrystallization (Preferred): The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of hexane and a small amount of ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hot hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filtration: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Characterization and Product Validation

The identity and purity of the synthesized 1-tert-butyl-3-(3-methylphenyl)thiourea should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| Appearance | White to off-white crystalline solid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, Ar-H), ~6.9-7.1 (m, Ar-H), ~6.0 (br s, 1H, N-H), ~5.8 (br s, 1H, N-H), ~2.35 (s, 3H, Ar-CH₃), ~1.50 (s, 9H, C(CH₃)₃). Note: N-H proton signals can be broad and their chemical shifts can vary with concentration and solvent. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~180 (C=S), ~138 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~123 (Ar-CH), ~120 (Ar-CH), ~53 (C(CH₃)₃), ~30 (C(CH₃)₃), ~21 (Ar-CH₃). |

| IR Spectroscopy (KBr, cm⁻¹) | ν: ~3300-3200 (N-H stretching), ~3050 (Aromatic C-H stretching), ~2970 (Aliphatic C-H stretching), ~1550 (C=S stretching and N-H bending), ~1365 (C-N stretching).[5][9] |

| Mass Spectrometry (EI) | m/z (%): 222 [M]⁺, 165 [M - C₄H₉]⁺, 149 [C₈H₇NS]⁺, 107 [C₇H₉N]⁺, 57 [C₄H₉]⁺. The fragmentation pattern is a key validator, showing the loss of the stable tert-butyl cation.[5] |

Overall Experimental Workflow

The entire process from starting materials to the final, validated product is summarized in the workflow diagram below.

Caption: Workflow for synthesis and validation of the target compound.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

3-Methylphenyl isothiocyanate: Isothiocyanates are lachrymatory (tear-inducing) and can be irritants to the skin, eyes, and respiratory system. Avoid inhalation and direct contact.

-

tert-Butylamine: This is a volatile, flammable, and corrosive liquid. It can cause severe skin burns and eye damage. Handle with care in a fume hood.[10][11]

-

Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Minimize exposure by handling only in a fume hood.

References

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ScienceDirect. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]

-

Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

-

A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. pubs.acs.org. [Link]

-

3-Acetyl-1-(3-methylphenyl)thiourea. PMC. [Link]

-

FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry. [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]

-

Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. RSC Publishing. [Link]

-

Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. pubs.acs.org. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Tert-butyl-3-(3-methylphenyl)thiourea | 185500-49-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

reaction protocol for 3-methylphenyl isothiocyanate and tert-butylamine

Application Note: Synthesis of Sterically Hindered Di-Substituted Thioureas

Executive Summary

This application note details the optimized synthetic protocol for the formation of 1-(tert-butyl)-3-(3-methylphenyl)thiourea . While the reaction of isothiocyanates with primary amines is generally rapid, the specific coupling of 3-methylphenyl isothiocyanate with ** tert-butylamine** presents unique kinetic considerations due to the steric bulk of the tert-butyl group.

This guide provides a robust, self-validating methodology designed for high reproducibility in drug discovery workflows. It addresses the volatility of the amine reactant (BP ~44 °C) and provides logic-driven purification strategies to ensure pharmaceutical-grade purity (>98%).

Reaction Mechanism & Chemical Logic

The formation of the thiourea scaffold proceeds via the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate (

Mechanistic Insight:

-

Nucleophilic Attack: The lone pair on the tert-butylamine nitrogen attacks the central carbon of the isothiocyanate. This step is the rate-determining step and is slightly retarded by the steric hindrance of the bulky tert-butyl group compared to linear alkyl amines.

-

Zwitterionic Intermediate: A transient dipolar intermediate is formed.

-

Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the ammonium nitrogen to the thionate nitrogen, locking the structure into the stable thiourea thione form.

Graphviz Diagram 1: Reaction Mechanism & Pathway

Caption: Kinetic pathway of thiourea formation highlighting the steric compression during the transition state.

Materials & Equipment

Reagents:

-

3-Methylphenyl isothiocyanate (CAS: 621-30-7): Liquid, BP 243 °C. Caution: Lachrymator.

-

** tert-Butylamine** (CAS: 75-64-9): Liquid, BP 44 °C. Caution: Volatile, Flammable.

-

Dichloromethane (DCM): Anhydrous, ACS Grade.

-

Hexanes & Ethyl Acetate: For purification/TLC.

Equipment:

-

Round-bottom flask (RBF) with 24/40 joint.

-

Reflux condenser (Critical due to amine volatility).

-

Magnetic stir bar.

-

Nitrogen/Argon gas line.

-

Rotary evaporator.[1]

Experimental Protocol

Method A: Solution Phase Synthesis (Standard)

This method is preferred for small-to-medium scale (100 mg to 10 g) synthesis, ensuring complete conversion despite steric hindrance.

Stoichiometry Table:

| Component | Equiv. | MW ( g/mol ) | Density (g/mL) | Role |

| 3-Methylphenyl isothiocyanate | 1.0 | 149.21 | 1.10 | Electrophile |

| tert-Butylamine | 1.2 | 73.14 | 0.69 | Nucleophile |

| Dichloromethane (DCM) | N/A | N/A | 1.33 | Solvent (0.2 M) |

Step-by-Step Procedure:

-

System Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Cap with a rubber septum and flush with nitrogen.

-

Solvent Charge: Add anhydrous DCM (5 mL per mmol of isothiocyanate).

-

Electrophile Addition: Add 3-methylphenyl isothiocyanate (1.0 equiv) via syringe. Start stirring at room temperature.

-

Nucleophile Addition:

-

Critical Step: Cool the flask slightly in a water bath (20 °C) to prevent amine evaporation upon addition.

-

Add ** tert-butylamine** (1.2 equiv) dropwise. The slight excess accounts for volatility.

-

-

Reaction Incubation:

-

Remove the water bath.

-

Attach a reflux condenser.[3]

-

Stir at Room Temperature for 4 hours .

-

Checkpoint: If TLC (20% EtOAc/Hexanes) shows unreacted isothiocyanate after 4 hours, heat to mild reflux (40 °C) for 1 hour. The bulky amine may require this thermal push.

-

-

Workup:

-

Concentrate the reaction mixture directly on a rotary evaporator to remove DCM and excess tert-butylamine.

-

The crude product will appear as a viscous oil or off-white solid.

-

Method B: Purification (Crystallization)[4]

Because the product is a solid thiourea, recrystallization is the superior purification method over chromatography.

-

Solvent: Use a mixture of Hexanes/Ethyl Acetate or Ethanol/Water .

-

Procedure: Dissolve the crude solid in minimal hot Ethyl Acetate. Slowly add Hexanes until turbidity persists. Cool to 4 °C overnight.

-

Collection: Filter the white crystals and wash with cold Hexanes.

Process Control & Troubleshooting

Graphviz Diagram 2: Purification Decision Tree

Caption: Logic flow for determining the optimal purification strategy based on crude physical state.

Analytical Validation Parameters:

-

TLC:

in 20% Ethyl Acetate/Hexanes. (Isothiocyanate starting material will be near solvent front). -

1H NMR (DMSO-d6):

- ppm (s, 9H, t-Butyl).

- ppm (s, 3H, Ar-Methyl).

- ppm (m, 4H, Aromatic).

- ppm (bs, 1H, NH).

- ppm (bs, 1H, NH). Note: Thiourea NH protons are often broad and chemical shift varies with concentration.

Safety & Handling (HSE)

-

Isothiocyanates: Potent skin sensitizers and lachrymators. All weighing and transfers must occur in a functioning fume hood. Double-glove (Nitrile) is recommended.

-

** tert-Butylamine:** Highly volatile and corrosive. Keep away from ignition sources.[4]

-

Waste Disposal: Aqueous waste containing thioureas can be toxic to aquatic life. Dispose of as hazardous organic waste.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2014. (Mechanistic grounding for nucleophilic addition to heterocumulenes).

-

PubChem Database. 3-Methylphenyl isothiocyanate (Compound CID: 12209). National Library of Medicine. [Link]

-

Organic Chemistry Portal. Synthesis of Thioureas. [Link]

Sources

using 1-Tert-butyl-3-(3-methylphenyl)thiourea as a hydrogen bond donor catalyst

Application Note: 1-Tert-butyl-3-(3-methylphenyl)thiourea as a Tunable Hydrogen Bond Donor Catalyst

Executive Summary

This application note details the protocols and mechanistic rationale for using 1-Tert-butyl-3-(3-methylphenyl)thiourea (referred to herein as TBMPT ) as a hydrogen bond donor (HBD) organocatalyst. While electron-deficient thioureas (e.g., Schreiner’s catalyst) are often the default for maximum reactivity, TBMPT offers a critical alternative for "soft activation." Its specific electronic profile—combining a bulky aliphatic tert-butyl group with an electron-neutral/weakly donating 3-methylphenyl group—makes it ideal for reactions requiring high selectivity, such as the Ring-Opening Polymerization (ROP) of lactides and the activation of highly reactive electrophiles where stronger acids cause background decomposition.[1]

Catalyst Profile & Mechanism

Chemical Structure and Properties

-

CAS Number: 185500-49-6[1]

-

Molecular Weight: 222.35 g/mol [1]

-

pKa (DMSO): ~13.5 (Estimated). Note: Significantly less acidic than bis-(trifluoromethyl)phenyl thioureas (pKa ~8.5), providing milder activation.[1]

Mechanistic Mode of Action

TBMPT operates via LUMO-lowering catalysis .[1] The two N-H protons form a dual hydrogen bond with Lewis basic sites (carbonyls, imines, nitro groups) on the electrophile.

Key Differentiator: The tert-butyl group provides steric bulk that prevents catalyst self-aggregation (a common failure mode in simple thioureas), while the 3-methylphenyl group modulates the acidity.[1] This prevents "over-binding" to the product, facilitating rapid catalyst turnover in polymerization reactions.

Figure 1: Catalytic cycle showing the dual H-bond activation mode. The TBMPT catalyst activates the electrophile, facilitating nucleophilic attack, then releases the product to turnover.

Application 1: Controlled Ring-Opening Polymerization (ROP)

This is the primary application for alkyl-aryl thioureas. TBMPT is used in conjunction with a base (e.g., DBU or Sparteine) to catalyze the living polymerization of L-lactide (L-LA).

Rationale: Stronger HBD catalysts can activate the polymer chain end too aggressively, leading to transesterification (broadening dispersity). TBMPT provides just enough activation for propagation but minimizes back-biting.[1]

Protocol: ROP of L-Lactide

Materials:

-

Monomer: L-Lactide (Recrystallized from dry toluene x2).

-

Catalyst: TBMPT (Dried under vacuum for 24h).

-

Co-Catalyst (Base): (-)-Sparteine or DBU (Distilled over CaH2).[1]

-

Initiator: Benzyl Alcohol (BnOH) (Distilled).

-

Solvent: Dichloromethane (DCM) (Anhydrous, degassed).

Step-by-Step Methodology:

-

Glovebox Setup: Perform all operations in a nitrogen-filled glovebox (<1 ppm O2/H2O).

-

Stock Solutions:

-

Prepare a 1.0 M solution of L-Lactide in DCM.

-

Prepare a 0.1 M solution of TBMPT in DCM.

-

Prepare a 0.1 M solution of Benzyl Alcohol (Initiator).

-

-

Reaction Assembly:

-

In a 7 mL scintillation vial with a magnetic stir bar, combine:

-

L-Lactide solution (1.0 mL, 1.0 mmol).[1]

-

TBMPT solution (0.5 mL, 0.05 mmol, 5 mol%).

-

Benzyl Alcohol (0.1 mL, 0.01 mmol, Target DP = 100).

-

-

-

Initiation:

-

Add the base (Sparteine/DBU) (0.05 mmol, 1:1 ratio with TBMPT) to start the reaction.

-

Note: The thiourea and base form a cooperative complex that activates both the monomer and the initiating alcohol.

-

-

Monitoring:

-

Stir at room temperature (25°C).

-

Aliquot 50 µL every 15 minutes; quench in wet CDCl3 for NMR analysis.

-

Monitor conversion by integrating the methine quartet of the polymer (5.15-5.20 ppm) vs. the monomer (5.02-5.05 ppm).

-

-

Termination:

-

Upon reaching >95% conversion (typically 2-4 hours for TBMPT), quench with benzoic acid (10 mg).[1]

-

-

Purification:

-

Precipitate the polymer into cold methanol (10x volume). Centrifuge and dry under vacuum.

-

Expected Results:

| Parameter | Value |

|---|---|

| Conversion | >95% (2-4 hours) |

| Dispersity (Đ) | 1.05 - 1.10 (Narrow) |

| Selectivity | High isotacticity; minimal transesterification |[1][3][4]

Application 2: Mild Friedel-Crafts Alkylation

For substrates that are acid-labile (e.g., complex scaffolds in late-stage functionalization), TBMPT serves as a "gentle" activator where sulfonic acids or bis-CF3 thioureas might cause decomposition.[1]

Protocol: Indole Addition to Nitroalkenes

Materials:

-

Substrate: Trans-β-nitrostyrene.[1]

-

Nucleophile: Indole.

-

Catalyst: TBMPT (10 mol%).

-

Solvent: Toluene or Xylenes (Non-polar solvents enhance H-bonding).[1]

Methodology:

-

Preparation: Charge a flame-dried reaction tube with Trans-β-nitrostyrene (0.5 mmol) and TBMPT (11 mg, 0.05 mmol).

-

Solvation: Add anhydrous Toluene (2.0 mL). Stir to dissolve.

-

Addition: Add Indole (0.6 mmol, 1.2 equiv) in one portion.

-

Reaction:

-

Stir at 0°C to Room Temp .

-

Critical: Unlike stronger catalysts, TBMPT may require mild heating (40°C) if the reaction is sluggish after 24h.

-

-

Workup: Flash chromatography directly (no aqueous workup required).

Synthesis of the Catalyst (TBMPT)

If the catalyst is not commercially available in the desired purity, it can be synthesized in a single step with high atom economy.

Reaction:

Protocol:

-

Dissolution: Dissolve 3-methylaniline (10 mmol, 1.07 g) in Ethanol (20 mL).

-

Addition: Add tert-butyl isothiocyanate (10 mmol, 1.15 g) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours.

-

Crystallization: Cool to room temperature, then to 0°C. The product will precipitate as a white solid.

-

Filtration: Filter and wash with cold hexanes.

-

Recrystallization: Recrystallize from Ethanol/Water (1:1) to remove trace aniline.

-

Yield: Typically >85%.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Slow Reaction Rate | Catalyst acidity too low for substrate.[1] | Switch solvent to Toluene or DCM (non-competing solvents). Increase temp to 40°C. |

| Broad PDI (Polymerization) | Transesterification or water contamination. | Ensure strictly anhydrous conditions. Reduce reaction time (stop at 90% conversion). |

| Catalyst Insolubility | Aggregation. | TBMPT is soluble in DCM/THF. If using Hexane, add minimal DCM to solubilize. |

| Background Reaction | Impurities in solvent.[5] | Run a blank control (no catalyst). If reaction proceeds, purify reagents. |

References

-

Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts.[1] Organic Letters. Link

-

Dove, A. P., Pratt, R. C., Waymouth, R. M., et al. (2005). Thiourea-Based Bifunctional Organocatalysis: Supramolecular Recognition for Living Polymerization. Journal of the American Chemical Society.[6][7] Link[5]

-

Zhang, L., & Waymouth, R. M. (2014). Thiourea-Anion/Alcohol-Bonded Intermediates in the Organocatalytic Ring-Opening Polymerization of Lactide. ACS Macro Letters.[5] Link

-

Jacobsen, E. N., et al. (2016). Fast and selective ring-opening polymerizations by alkoxides and thioureas. Nature Chemistry. Link

-

Maddani, M. R., & Prabhu, K. R. (2010).[8] Metal-Free Synthesis of Thioureas. Journal of Organic Chemistry. Link

Sources

- 1. CN101993401B - Preparation method of 1-isopropyl-3-tertiary butyl thiocarbamide - Google Patents [patents.google.com]

- 2. 1-Tert-butyl-3-(3-methylphenyl)thiourea | 185500-49-6 | Benchchem [benchchem.com]

- 3. Fast and selective ring-opening polymerizations by alkoxides and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast and selective ring-opening polymerizations by alkoxides and thioureas for Nature Chemistry - IBM Research [research.ibm.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilising, non-covalent interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones [organic-chemistry.org]

- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]

Application Note: Crystallization Strategies for N,N'-Disubstituted Thiourea Purification

Executive Summary

N,N'-disubstituted thioureas are critical scaffolds in medicinal chemistry (e.g., antiviral, anticancer agents) and organocatalysis (hydrogen-bonding catalysts). Their synthesis—typically via the condensation of amines with isothiocyanates or carbon disulfide—often yields crude mixtures contaminated with unreacted amines, isothiocyanates, elemental sulfur (

This guide provides a definitive technical framework for purifying these compounds via crystallization. Unlike chromatography, which can be resource-intensive and difficult to scale, crystallization exploits the specific hydrogen-bonding motifs of the thiourea functionality to achieve purities

Physicochemical Basis of Purification

To design an effective crystallization, one must understand the molecular behavior of the solute.

The Thione-Thiol Tautomerism & Hydrogen Bonding

While thioureas can theoretically tautomerize, they exist predominantly in the thione form in the solid state. The purification mechanism relies heavily on the formation of intermolecular hydrogen bond networks.

-

Self-Association: N,N'-disubstituted thioureas typically crystallize as centrosymmetric dimers via an

hydrogen-bonding synthon. -

Solubility Implications: This strong dimerization reduces solubility in non-polar solvents (like hexanes) but allows solubility in polar protic solvents (like hot ethanol) capable of disrupting these bonds at elevated temperatures.

Impurity Profiles

-

Isothiocyanates (R-NCS): Lipophilic, often oil-soluble.

-

Elemental Sulfur (

): Common in -

Amines: Basic, soluble in acidic aqueous media (though thioureas can degrade in strong acid).

Pre-Crystallization Protocols (Crude Workup)

Critical Step: Do not attempt to recrystallize a crude oil directly if it is heavily contaminated with isothiocyanates or mineral oil. It will likely "oil out" (phase separate) rather than crystallize.[1]

Protocol A: The Lipophilic Wash (Trituration)

Purpose: Removal of unreacted isothiocyanates and elemental sulfur.

-

Dry: Ensure the crude reaction mixture is concentrated to dryness (rotary evaporation).

-

Suspend: Add cold n-Hexane or Pentane (5–10 mL per gram of crude).

-

Sonicate: Sonicate for 5–10 minutes. The thiourea product will usually remain as a solid, while the lipophilic impurities (isothiocyanates,

) dissolve. -

Filter: Vacuum filter the suspension.[1]

-

Analyze: Check the filtrate by TLC. If the solid is still colored (and the product should be white), repeat.

Primary Crystallization Protocols

Method 1: Thermal Recrystallization (Ethanol/Water)

Best For: General aliphatic and aromatic thioureas with moderate melting points (>100°C).

Theory: Ethanol acts as the solvent (high solubility at

| Parameter | Specification |

| Solvent | Ethanol (95% or absolute) |

| Anti-Solvent | Deionized Water |

| Temperature | Boiling (approx. 78°C) to 4°C |

| Concentration | Near saturation at boiling |

Step-by-Step Protocol:

-

Dissolution: Place the washed crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to dissolve the solid.

-

Note: If the solution is dark, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

-

-

Saturation: Once dissolved, remove from heat. If the solution is clear, add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add one drop of hot Ethanol to clear the turbidity.

-

Nucleation: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

-

Why? Rapid cooling on a cold benchtop induces precipitation (amorphous) rather than crystallization.

-

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour.

-

Isolation: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

Method 2: Vapor Diffusion (Anti-Solvent)

Best For: Thermally labile compounds or those prone to "oiling out" in hot solvents.

Theory: Slow diffusion of a non-polar anti-solvent into a polar solution gradually increases supersaturation, promoting the growth of X-ray quality single crystals.

| Parameter | Specification |

| Inner Solvent | THF or Dichloromethane (DCM) |

| Outer Solvent | Pentane or Hexane |

| Apparatus | Two-vial system (vial-in-jar) |

Step-by-Step Protocol:

-

Inner Solution: Dissolve the compound in a small vial (e.g., 4 mL) using the minimum amount of THF or DCM. The solution should be concentrated but not saturated.

-

Setup: Place the open small vial inside a larger jar (e.g., 20 mL scintillation vial or wide-mouth jar).

-

Outer Solvent: Carefully add Pentane/Hexane to the outer jar. The liquid level of the outer solvent should be lower than the rim of the inner vial.

-

Equilibration: Cap the outer jar tightly.

-

Timeline: Leave undisturbed for 24–72 hours. The pentane vapors will diffuse into the THF, slowly lowering the solubility and forcing the thiourea to crystallize.

Troubleshooting: The "Oiling Out" Phenomenon

The Problem: Upon cooling, the solution becomes milky, and a viscous oil droplet layer forms at the bottom instead of crystals. The Cause: The compound's melting point is lower than the boiling point of the solvent mixture, or the solution entered the "liquid-liquid immiscibility" region of the phase diagram before the "solid-liquid" solubility line.

The Fix (Seeding Protocol):

-

Reheat: Reheat the mixture until the oil redissolves.

-

Adjust: Add a small amount of the good solvent (e.g., Ethanol) to slightly lower the saturation.

-

Seed: Cool to a temperature just above where oiling occurred previously. Add a "seed crystal" of the pure product (if available) or scratch the inner glass wall with a glass rod.[1]

-

Slow Cool: Insulate the flask (wrap in foil/towel) to ensure the cooling rate is extremely slow (<1°C/min).

Visualization of Workflows

Diagram 1: General Purification Workflow

This flowchart illustrates the decision matrix for purifying crude thiourea mixtures.

Caption: Decision matrix for the purification of N,N'-disubstituted thioureas, highlighting the critical pre-wash step.

Diagram 2: Molecular Mechanism of Crystallization

Visualizing how solvent choice impacts the

Caption: Transition from solvated monomers to the stable hydrogen-bonded dimer motif characteristic of thiourea crystals.

References

-

Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. [Link]

- Context: Establishes the H-bonding capability and stability of the thiourea scaffold.

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120–126. [Link]

- Context: Defines the R2,2(8)

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Cusack, G., et al. (2013). Synthesis and characterization of new N,N′-disubstituted thiourea derivatives. CrystEngComm, 15, 10300-10308. [Link]

- Context: Provides specific solvent systems for aryl-thiourea crystalliz

Sources

Standard Operating Procedure: Handling and Solubilization of Hydrophobic Thiourea Solids

Abstract & Application Context

Thiourea derivatives (

However, the introduction of lipophilic substituents renders these solids hydrophobic , exacerbating two primary handling challenges:

-

Electrostatic Charging: Hydrophobic solids resist moisture absorption, leading to significant static buildup that causes "flying powder" during weighing, risking contamination and exposure.

-

Solubility & Decontamination: Unlike parent thiourea (water-soluble), these derivatives adhere stubbornly to glass and plastic, resisting standard aqueous cleaning cycles.

This guide defines a self-validating protocol for the safe handling, solubilization, and decontamination of hydrophobic thiourea solids, grounded in their toxicological mechanism as thyroid peroxidase (TPO) inhibitors.

Safety & Hazard Assessment (The "Why")

Toxicological Mechanism

Thioureas are potent goitrogens . They interfere with thyroid hormone synthesis not by receptor antagonism, but by inhibiting Thyroid Peroxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin.

Figure 1: Mechanism of Thiourea Toxicity Thiourea derivatives act as "suicide substrates" for TPO, diverting iodine and preventing T3/T4 synthesis, leading to compensatory TSH release and thyroid hyperplasia.

Caption: Thiourea derivatives competitively inhibit Thyroid Peroxidase (TPO), blocking the iodination of tyrosine and halting thyroid hormone synthesis.[1]

Critical Hazards

| Hazard Class | Description | Control Measure |

| Carcinogenicity | Reasonably anticipated human carcinogen (Group 2B/3). | Handling in Class II Biosafety Cabinet (BSC) or Chemical Fume Hood. |

| Sensitization | Skin sensitizer; potential for photocontact dermatitis.[2] | Double-gloving (Nitrile outer / Laminate inner). |

| Teratogenicity | Crosses placental barrier; affects fetal thyroid. | Strict exclusion for pregnant personnel without medical clearance. |

Protocol: Handling & Weighing Static Solids

Hydrophobic thioureas are notorious for static charge. Standard weighing often results in powder adhering to the spatula or "jumping" off the balance pan.

The "Anti-Static" Weighing Workflow

Equipment Required:

-

Analytical Balance (0.1 mg precision)

-

Ionizing Bar or Anti-Static Gun (Critical)

-

Glass Weighing Boat (Avoid plastic; plastic generates static)

-

Stainless Steel Spatula

Step-by-Step:

-

Environmental Control:

-

Place an ionizing bar inside the balance chamber or use an external anti-static gun (e.g., Zerostat) on the weighing boat before placing it on the balance.

-

Why: Neutralizing surface charge prevents the "dipole attraction" that causes powder scattering.

-

-

The "Corral" Technique:

-

Do NOT pour from the stock bottle.

-

Insert a clean, narrow-neck glass funnel into the receiving vessel (e.g., volumetric flask).

-

Transfer solid using a spatula directly into the funnel neck, not the open mouth.

-

-

Gravimetric Verification (Self-Validating Step):

-

Tare the receiving vessel + funnel.

-

Add solid.

-

Record weight.

-

Validation: If the balance readout drifts continuously, static is still present. Stop, re-ionize the chamber, and wait 30 seconds for stabilization.

-

Solubilization Strategy

Hydrophobic thioureas are insoluble in water. Attempting aqueous dissolution results in gummy precipitates that are hazardous to clean.

Solvent Selection Matrix

| Application | Recommended Solvent | Solubility Limit (Approx) | Notes |

| Biological Assays | DMSO (Dimethyl sulfoxide) | >100 mM | Gold standard for stock solutions. Keep water content <0.1% to prevent precipitation. |

| Chemical Synthesis | DCM (Dichloromethane) | High | Excellent solubility; easy to remove. |

| Crystallization | Ethanol / Acetone | Moderate | Solubility increases significantly with temperature ( |

| AVOID | Water / Hexane | Negligible | Will cause clumping or oiling out. |

Stock Solution Preparation (DMSO Example)

-

Calculate Volume:

-

Pre-Solvation: Add 50% of the calculated DMSO volume to the solid.

-

Vortexing: Vortex on high for 30 seconds. Hydrophobic solids often trap air bubbles; vortexing ensures wetting.

-